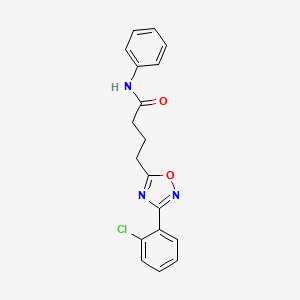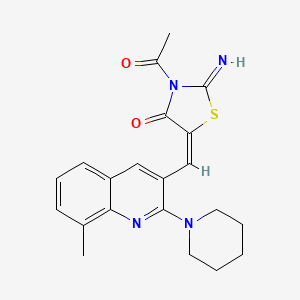
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DPM-3,5, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-3,5 is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, anti-inflammatory properties, and potential anti-tumor effects. Additionally, this compound has been shown to have potential as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase.
实验室实验的优点和局限性
One of the primary advantages of using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a modulator of neurotransmitter release, making it a promising candidate for further study in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of study could be the potential use of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Additionally, further study could be done to explore the potential anti-inflammatory and anti-tumor properties of this compound, as well as its potential as an inhibitor of various enzymes.
合成方法
The synthesis of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate product, 2,5-dimethyl-N-(pyridin-3-yl)methylbenzaldehyde. This intermediate is then reacted with 3,5-dimethoxyaniline in the presence of a base to form the final product, this compound.
科学研究应用
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of study has been in the field of neuroscience, where this compound has been shown to have potential as a modulator of neurotransmitter release. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-16(2)21(10-15)22(17-6-5-9-24-14-17)25-23(26)18-11-19(27-3)13-20(12-18)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBSIULZBJMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)

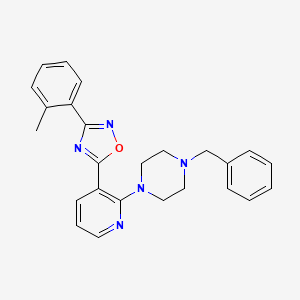
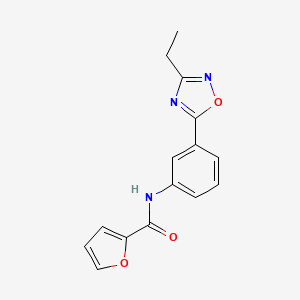
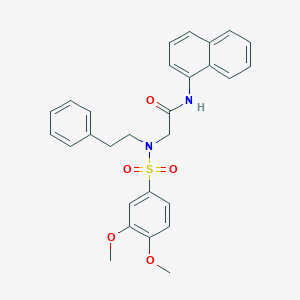
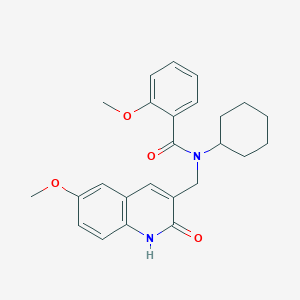
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
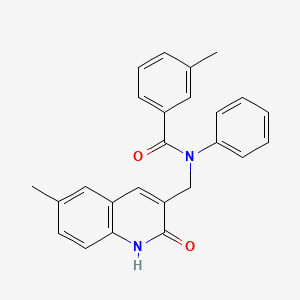
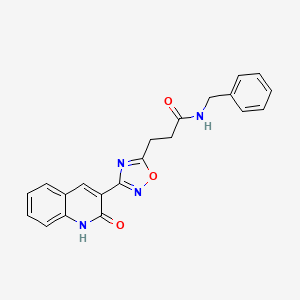
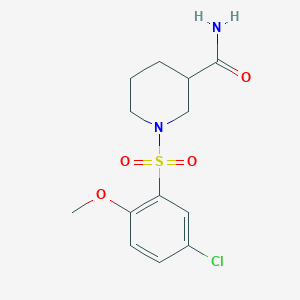

![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
